2-{(E)-[(2-fluoro-5-methylphenyl)imino]methyl}phenol
Description
2-{(E)-[(2-Fluoro-5-methylphenyl)imino]methyl}phenol is a Schiff base derivative characterized by an imine (-C=N-) linkage connecting a phenolic ring to a 2-fluoro-5-methylphenyl group. The compound’s structure (CAS: sc-493135) features a fluorine atom at the ortho position and a methyl group at the para position of the phenyl ring, influencing its electronic and steric properties . Schiff bases like this are widely studied for their applications in coordination chemistry, medicinal chemistry, and materials science due to their tunable substituents and reactivity.
Properties
IUPAC Name |
2-[(2-fluoro-5-methylphenyl)iminomethyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO/c1-10-6-7-12(15)13(8-10)16-9-11-4-2-3-5-14(11)17/h2-9,17H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDLSPERXNIBWOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)N=CC2=CC=CC=C2O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(E)-[(2-fluoro-5-methylphenyl)imino]methyl}phenol typically involves the condensation reaction between 2-fluoro-5-methylaniline and salicylaldehyde. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the imine bond .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-{(E)-[(2-fluoro-5-methylphenyl)imino]methyl}phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imine bond can be reduced to form the corresponding amine.
Substitution: The fluorine atom on the aromatic ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
2-{(E)-[(2-fluoro-5-methylphenyl)imino]methyl}phenol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 2-{(E)-[(2-fluoro-5-methylphenyl)imino]methyl}phenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with biological macromolecules, while the imine group can interact with nucleophilic sites in enzymes and receptors. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Electronic and Steric Properties
Halogen and Alkyl Substituents
- Target Compound : The 2-fluoro and 5-methyl groups create a balance between electron-withdrawing (F) and electron-donating (CH₃) effects, modulating the imine’s electron density. This may enhance stability against hydrolysis compared to purely electron-rich analogs.
- SB-2 (): (E)-2-Methoxy-5-(((2-(trifluoromethyl)phenyl)imino)methyl)phenol has a methoxy group (electron-donating) and a trifluoromethyl group (strongly electron-withdrawing). The CF₃ group increases hydrophobicity and may reduce solubility in polar solvents compared to the target compound .
- Triazole Derivative (): (E)-2-(((3-(2-Fluorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol introduces a triazole ring and a mercapto (-SH) group, which can participate in hydrogen bonding and metal coordination, differing significantly in reactivity from the target compound .
Bulky Substituents
- Pyrazole Derivative (): 2-{(E)-[(3-tert-Butyl-1-phenyl-1H-pyrazol-5-yl)imino]methyl}phenol incorporates a tert-butyl group and a pyrazole ring.
Structural and Crystallographic Features
- Pyrazole Derivative () : Single-crystal X-ray diffraction revealed π…π and C-H…π interactions stabilizing the crystal lattice. Similar interactions may exist in the target compound, but the absence of bulky groups like tert-butyl could lead to tighter packing .
- SHELX Refinement () : Many Schiff bases, including the target compound, are characterized using SHELX software for crystal structure refinement, ensuring high precision in bond length and angle measurements .
Physicochemical Properties
Biological Activity
2-{(E)-[(2-fluoro-5-methylphenyl)imino]methyl}phenol is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a phenolic structure with an imine functional group, which is significant for its biological interactions. Its molecular formula is , and it has a molecular weight of approximately 229.25 g/mol. The presence of the fluorine atom and the imine linkage enhances its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and covalent interactions with various biological macromolecules, such as proteins and enzymes. The phenolic group can engage in hydrogen bonding, while the imine group can react with nucleophilic sites on enzymes, potentially modulating their activity.
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound has antimicrobial properties, making it a candidate for further exploration in treating infections caused by resistant strains of bacteria.
- Anticancer Properties : The compound has been investigated for its potential in anticancer therapy due to its ability to inhibit cancer cell proliferation through enzyme inhibition mechanisms.
- Enzyme Inhibition : It has been shown to interact with specific enzymes, leading to inhibition that could be beneficial in various therapeutic contexts. For example, it may inhibit enzymes involved in metabolic pathways that are overactive in cancer cells.
Case Studies
Several studies have highlighted the biological efficacy of this compound:
- Antimicrobial Screening : A study evaluated the compound against various bacteria, including Staphylococcus aureus and Escherichia coli. Results indicated significant antibacterial activity, suggesting its potential as a lead compound for antibiotic development.
- Cancer Cell Line Studies : In vitro studies demonstrated that the compound inhibited the growth of several cancer cell lines, including breast and colon cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest, highlighting its potential as an anticancer agent.
- Enzyme Interaction Studies : Research focused on the binding affinity of this compound with specific target enzymes revealed that it could serve as an effective inhibitor, providing insights into its role in drug design.
Data Table: Summary of Biological Activities
| Biological Activity | Target Organism/Cell Line | Mechanism |
|---|---|---|
| Antimicrobial | Staphylococcus aureus | Enzyme inhibition |
| Anticancer | Breast cancer cells | Induction of apoptosis |
| Enzyme Inhibition | Various metabolic enzymes | Binding to active sites |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
